1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine
Overview
Description
1-(2,4-Dichlorophenyl)-4-methylpentan-2-amine is a useful research compound. Its molecular formula is C12H17Cl2N and its molecular weight is 246.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Compounds
- Facile Preparation and Spectroscopic Characterization: A study focused on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, utilizing spectroscopic techniques such as NMR, FT-IR, UV–Vis, and SC-XRD. These compounds, related in structure to the query compound, show potential applications in materials science and organic synthesis (Khalid et al., 2020).
Analytical and Separation Techniques
- Thin-Layer Chromatography for Separating Plant Amines: Research employing thin-layer chromatography to separate the dinitrophenyl derivatives of steam volatile amines highlights the analytical applications of these techniques in biochemistry and plant science (Ilert & Hartmann, 1972).
Medicinal Chemistry and Pharmacology
- Identification and Derivatization of Selected Cathinones: A study identified novel hydrochloride salts of cathinones, showcasing the use of GC-MS, IR, NMR, and X-ray diffraction method in forensic and pharmaceutical sciences. This indicates the relevance of structural analysis and derivatization in drug discovery and legal medicine (Nycz et al., 2016).
Environmental Science and Green Chemistry
- CO2 Capture Using Novel Amine Blends: Investigations into the use of novel amine solvent blends for CO2 capture from water-gas shift process plants suggest the environmental applications of such compounds in reducing greenhouse gas emissions. The study compared blends of MDEA with 1,5-diamino-2-methylpentane for efficiency and energy savings in CO2 capture, indicating the compound's potential in environmental sustainability efforts (Nwaoha et al., 2019).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4-methylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-8(2)5-11(15)6-9-3-4-10(13)7-12(9)14/h3-4,7-8,11H,5-6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMTAAZXIQTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=C(C=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.